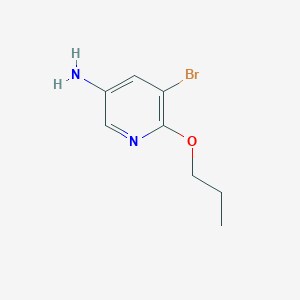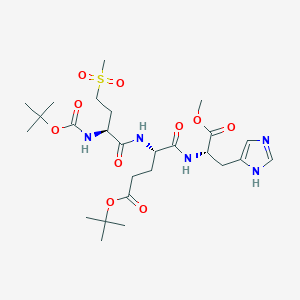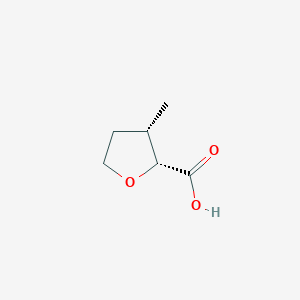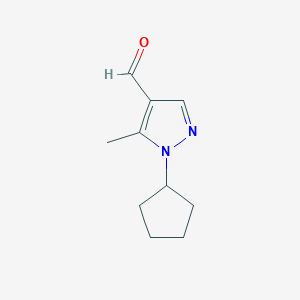
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions, using ethyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often employing reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
科学研究应用
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in medicinal chemistry and organic synthesis.
4-Hydroxy-2-quinolones: Compounds with hydroxyl and carboxylic acid functionalities, used in drug development and biological studies.
Uniqueness
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential in medicinal chemistry make it a valuable compound in scientific research.
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-4-5(9)3-8-6(4)7(10)11;/h4-6,8-9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+;/m1./s1 |
InChI 键 |
ITOWXJPDDAXDKK-GAJRHLONSA-N |
手性 SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O.Cl |
规范 SMILES |
CCC1C(CNC1C(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


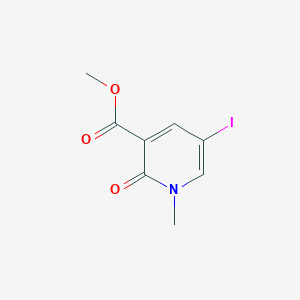
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
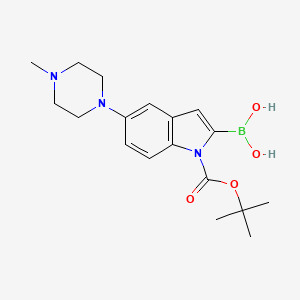
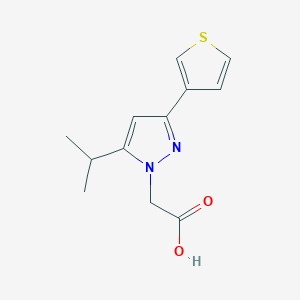
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
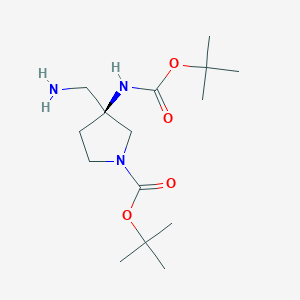
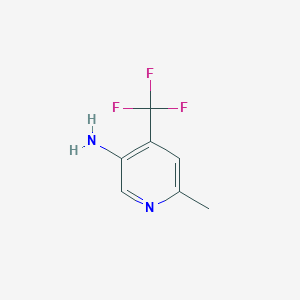
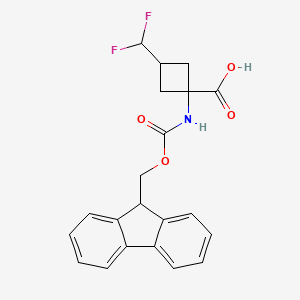
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
